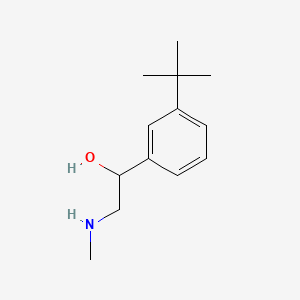
1-(3-Tert-butylphenyl)-2-(methylamino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Tert-butylphenyl)-2-(methylamino)ethan-1-ol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, a methylamino group, and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Tert-butylphenyl)-2-(methylamino)ethan-1-ol typically involves the reaction of 3-tert-butylbenzaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butyl groups into various organic compounds, providing a more sustainable and scalable method .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Tert-butylphenyl)-2-(methylamino)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C is a typical reducing agent.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
1-(3-Tert-butylphenyl)-2-(methylamino)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(3-Tert-butylphenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
1-(3-Tert-butylphenyl)-2-aminoethanol: Lacks the methyl group on the amino moiety.
1-(3-Tert-butylphenyl)-2-(dimethylamino)ethan-1-ol: Contains an additional methyl group on the amino moiety.
1-(3-Tert-butylphenyl)-2-(ethylamino)ethan-1-ol: Contains an ethyl group instead of a methyl group on the amino moiety.
Uniqueness: 1-(3-Tert-butylphenyl)-2-(methylamino)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its steric hindrance and stability, while the methylamino group provides opportunities for diverse chemical modifications and interactions .
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
1-(3-tert-butylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-7-5-6-10(8-11)12(15)9-14-4/h5-8,12,14-15H,9H2,1-4H3 |
Clé InChI |
KRKJZGQEIUEBLO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1)C(CNC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



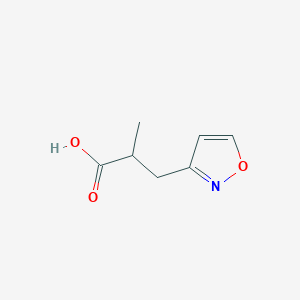
![2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13581134.png)
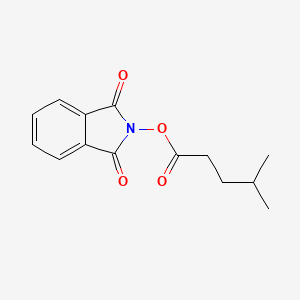
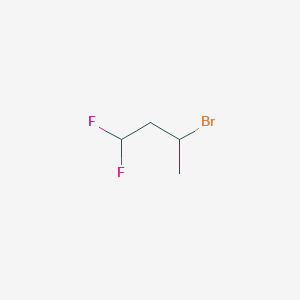
![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)
![1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride](/img/structure/B13581169.png)
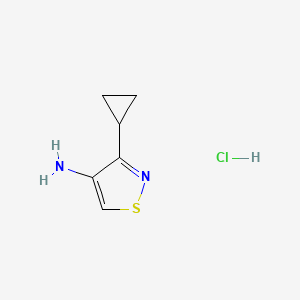
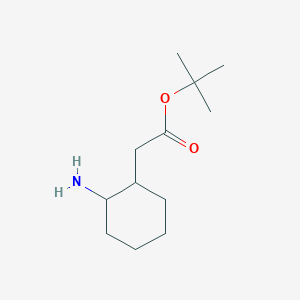
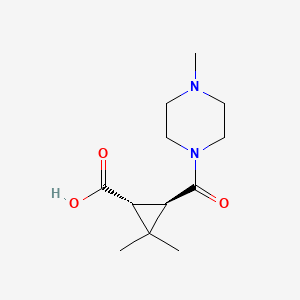
![2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B13581193.png)


